molecular formula C16H14N2O B15157720 5-(4-Aminophenoxy)naphthalen-1-amine CAS No. 807627-92-5

5-(4-Aminophenoxy)naphthalen-1-amine

Cat. No.: B15157720
CAS No.: 807627-92-5
M. Wt: 250.29 g/mol
InChI Key: ZCCLPFFUZXAQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenoxy)naphthalen-1-amine is a high-value aromatic diamine that serves as a critical building block in advanced material science and pharmaceutical research. Its primary research value lies in its application as a key monomer for synthesizing novel heat-stable polymers. Specifically, it is used in the synthesis of poly(amide-ether-imide)s, a class of polymers known for their excellent thermal stability and mechanical properties, which are sought after for applications in aerospace, microelectronics, and optoelectronics . The compound's structure, featuring naphthalene rings connected by flexible ether linkages to amine groups, allows it to impart both high-performance characteristics and improved processability to the resulting polymers. In pharmacological studies, structurally similar naphthalene-based aromatic amines are investigated for their interactions with DNA, which is a central aspect of drug discovery processes for developing new antitumor agents . These compounds can interact with DNA through non-covalent binding, which is a key mechanism of action for some cytotoxic drugs . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

807627-92-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-(4-aminophenoxy)naphthalen-1-amine

InChI

InChI=1S/C16H14N2O/c17-11-7-9-12(10-8-11)19-16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10H,17-18H2

InChI Key

ZCCLPFFUZXAQOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)N)C(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 5-(4-Aminophenoxy)naphthalen-1-amine, differing in substituents, functional groups, or backbone modifications:

5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (Compound 28)
  • Structure: Oxazole ring fused with naphthalene and benzylamino groups.
  • Properties : Demonstrated selective inhibitory activity against 12/15-lipoxygenase enzymes, validated by HRMS and ¹H NMR (δ 7.85–8.50 ppm, J = 8.5 Hz) .
  • Applications: Potential therapeutic agent for inflammatory diseases.
4-Methoxynaphthalen-1-amine
  • Structure : Methoxy group at the 4-position of naphthalene.
  • Properties: Reduced electron density compared to aminophenoxy derivatives, leading to weaker protein-binding interactions. Used as a precursor in dye synthesis .
(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN)
  • Structure : Schiff base with a chlorobenzylidene group.
  • Properties : Exhibits corrosion inhibition and antimicrobial activity due to the imine bond, which facilitates metal coordination .
5-(4H-Dithieno[3,2-b:2',3'-d]pyrrol-4-yl)naphthalen-1-amine
  • Structure : Thiophene-pyrrole unit conjugated with naphthalene.
  • Properties : Enhanced optoelectronic properties (λmax ~450 nm) suitable for organic semiconductors .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues
Compound Functional Groups Thermal Stability (°C) Protein Binding (Ka, M<sup>−1</sup>) Applications
This compound Aminophenoxy, amine >520 Not reported High-performance polymers
5-(Alkoxy)naphthalen-1-amine Alkoxy (CnH2n+1O) N/A 1.2–3.8 × 10⁴ (BSA) Protein interaction studies
4-Methoxynaphthalen-1-amine Methoxy N/A ~0.5 × 10⁴ (BSA) Dye synthesis
CBN Imine, chloro N/A N/A Corrosion inhibitors
Key Findings :
  • Protein Interaction: 5-(Alkoxy)naphthalen-1-amine derivatives exhibit strong binding to bovine serum albumin (BSA) via hydrophobic and hydrogen-bonding interactions, with binding constants (Ka) increasing with alkyl chain length (C4 > C8 > C12) .
  • Thermal Stability: Polyimides derived from this compound surpass analogues in thermal resilience (e.g., 336°C glass transition vs. 307°C for symmetrical diamines) due to asymmetrical backbone rigidity .
  • Electronic Properties: Thiophene-containing analogues (e.g., 5-(4H-dithieno...) show redshifted absorbance spectra, indicating superior charge-transfer capabilities compared to non-conjugated derivatives .

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-(4-aminophenoxy)naphthalen-1-amine, and what reaction conditions optimize yield?

Methodological Answer: The monomer this compound is synthesized via a nucleophilic substitution reaction between 5-amino-1-naphthol and 4-nitrofluorobenzene, followed by reduction using tin (Sn) and HCl. The nitro group in the intermediate is reduced to an amine under acidic conditions, yielding the final diamine. Optimal conditions include:

  • Temperature control (e.g., reflux for substitution, ambient for reduction).
  • Stoichiometric excess of 4-nitrofluorobenzene to drive the substitution reaction.
  • Purification via recrystallization or column chromatography to isolate the diamine .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • FT-IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300–3400 cm⁻¹ for primary amines, C-O-C stretches at ~1250 cm⁻¹ for ether linkages).
  • ¹H-NMR spectroscopy : Resolves aromatic proton environments (e.g., naphthalene protons at δ 6.5–8.5 ppm) and confirms substitution patterns.
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. Q3. How does this compound perform as a monomer in high-performance polyimides, and what properties distinguish these materials?

Methodological Answer: When polymerized with aromatic dianhydrides, this diamine forms amorphous polyimides with:

  • Thermal stability : 10% weight loss occurs at 385–463°C (TGA data).
  • Solubility : Enhanced in polar aprotic solvents (e.g., NMP, DMF) due to ether linkages.
  • Glass transition temperatures (Tg) : Ranges from 210–287°C, influenced by dianhydride rigidity. Applications include flexible electronics and high-temperature coatings .

Q. Q4. What experimental strategies resolve contradictions in reported solubility or reactivity data for naphthalen-1-amine derivatives?

Methodological Answer:

  • Solvent screening : Test solubility in solvents with varying polarity (e.g., DMSO vs. chloroform) to identify discrepancies.
  • pH-dependent studies : Protonation/deprotonation of amine groups alters solubility (e.g., acidic media enhances solubility via ammonium ion formation).
  • Computational modeling : Predict solubility parameters using tools like COSMO-RS to reconcile empirical data .

Q. Q5. How does this compound interact with serum albumin, and what methodologies quantify these interactions?

Methodological Answer:

  • Fluorescence quenching assays : Monitor tryptophan residue quenching in bovine serum albumin (BSA) to determine binding constants (e.g., Stern-Volmer analysis).
  • Circular dichroism (CD) : Detect conformational changes in BSA upon ligand binding.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interaction. Similar naphthalen-1-amine derivatives show moderate binding affinity to BSA .

Q. Q6. What computational methods are used to predict the electronic properties or reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior.
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes, DNA).
  • Molecular dynamics (MD) : Models polymer chain dynamics in polyimides. These methods guide functionalization strategies for tailored applications .

Q. Q7. How can synthetic byproducts or impurities in this compound be characterized and minimized?

Methodological Answer:

  • HPLC-MS : Identifies and quantifies trace impurities (e.g., unreacted intermediates).
  • Optimized workup : Use gradient recrystallization or preparative TLC for purification.
  • In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy during synthesis to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.